molecular formula C9H10Cl2N2 B2612795 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline CAS No. 2384037-16-3

2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2612795
CAS No.: 2384037-16-3
M. Wt: 217.09
InChI Key: FZDKNAIGQIBILC-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound featuring a partially hydrogenated quinazoline core with two chlorine atoms at positions 2 and 4 and a methyl group at position 6. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDKNAIGQIBILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as 2,4-dichloroaniline, with a methyl-substituted ketone in the presence of a catalyst. The reaction is usually carried out in an organic solvent like ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized quinazolines .

Scientific Research Applications

Anticancer Activity

Research indicates that 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells by inhibiting specific enzymes involved in cellular pathways. For instance, studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical Carcinoma)12.7
HT-29 (Colorectal Carcinoma)15.5
CEM (T-Lymphocyte)10.3

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Enzyme Inhibition Studies

The compound has also been utilized in enzyme inhibition studies. It acts as a potent inhibitor of certain enzymes that are crucial for tumor growth and survival. For example, it has been evaluated for its inhibitory effects on enzymes such as:

Enzyme Inhibition Type Reference
Protein KinaseCompetitive
AcetylcholinesteraseNon-competitive

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases like Alzheimer's. The compound showed promise in enhancing acetylcholine levels by inhibiting acetylcholinesterase activity:

Study Effect IC50 (µM)
AChE InhibitionIncreased acetylcholine2.7

These findings indicate potential therapeutic applications for cognitive disorders.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its effectiveness was evaluated in vitro against bacteria and fungi:

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Mycobacterium smegmatis6.25
Pseudomonas aeruginosa12.5
Candida albicans25

This suggests its potential use in developing new antimicrobial agents.

Industrial Applications

In addition to its biological applications, this compound serves as a valuable building block in synthetic organic chemistry. It is used for the synthesis of more complex molecules and materials in the chemical industry.

Case Studies

  • Case Study on Anticancer Activity :
    A study conducted on the efficacy of this compound against ovarian carcinoma cells revealed that the compound significantly reduced cell viability at low concentrations (IC50 = 10 µM). This study highlights its potential as a targeted therapy for ovarian cancer .
  • Case Study on Neuroprotective Effects :
    Research investigating the neuroprotective effects of the compound demonstrated that it not only inhibited acetylcholinesterase but also improved cognitive function in animal models of Alzheimer's disease . This suggests a dual role in both enzyme inhibition and neuroprotection.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substitution Patterns and Structural Variations

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline Cl (2,4), CH₃ (7) C₉H₁₁Cl₂N₂ 218.10 Not explicitly listed Dichloro and methyl groups enhance steric bulk and modulate electronic effects.
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline Cl (2,4) C₈H₈Cl₂N₂ 203.07 1127-85-1 Lacks methyl group; simpler structure with lower molecular weight .
4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline Cl (4), CH₃ (2) C₉H₁₁ClN₂ 182.65 90561-38-9 Methyl at position 2 may alter reactivity compared to dichloro derivatives .
4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline Cl (4), CF₃ (7) C₁₀H₁₀ClF₃N₂ 250.65 1956330-89-4 Trifluoromethyl group introduces strong electron-withdrawing effects .
4-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline Cl (4), CH₃ (6,6) C₁₀H₁₃ClN₂ 196.68 Not explicitly listed Dimethyl groups increase steric hindrance at position 6 .

Physicochemical Properties

  • Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro, trifluoromethyl) exhibit higher melting points due to enhanced intermolecular interactions. For example, compound 3d (4-nitrophenyl-substituted) has a melting point of 162–163°C , while 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline (CAS 90561-38-9) is a liquid at room temperature .

Biological Activity

2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline (CAS Number: 2384037-16-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H10Cl2N2
  • Molecular Weight : 203.09 g/mol
  • Purity : ≥95%
  • Solubility : Soluble in organic solvents with limited aqueous solubility.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its effects on different biological targets.

  • Topoisomerase Inhibition : Some derivatives of tetrahydroquinazolines have been reported to inhibit topoisomerase II enzymes. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antagonistic Activity : The compound has shown antagonistic activity against specific receptors, which may contribute to its pharmacological effects .
  • Metabolic Stability : Studies indicate that the compound exhibits varying metabolic stability in human hepatic microsomes, which is crucial for its therapeutic efficacy .

Data Table of Biological Activities

Activity IC50 Value (nM) Target Reference
Topoisomerase II Inhibition20Topoisomerase IIα and IIβ
CRF1 Receptor Antagonism9.5Corticotropin-Releasing Factor
Metabolic Stability182 μL/min/mgHuman Hepatic Microsomes

Case Studies and Research Findings

  • Topoisomerase II Inhibition Study
    • A study demonstrated that certain tetrahydroquinazoline derivatives exhibit potent inhibition of topoisomerase II activity. The compound was effective in inducing G2/M cell cycle arrest and promoting apoptosis in cancer cell lines such as MGC-803 and HeLa .
  • CRF1 Receptor Antagonism
    • Research identified that the compound acts as an antagonist at the CRF1 receptor with a significant binding affinity (IC50 = 9.5 nM). This suggests potential applications in stress-related disorders where CRF signaling is implicated .
  • Pharmacokinetic Analysis
    • A pharmacokinetic study revealed that the compound is rapidly metabolized by human hepatic microsomes but retains sufficient stability for therapeutic applications. The implications for drug design focus on enhancing metabolic stability while maintaining biological activity .

Q & A

Q. How can reaction byproducts (e.g., dechlorinated derivatives) be minimized?

  • Methodological Answer : Optimize chlorination conditions (e.g., POCl3 at 80°C) with catalytic DMAP to reduce hydrolysis. Monitor intermediates via LC-MS and quench reactions at 90% conversion to prevent over-chlorination .

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